molecular formula C14H24O2 B11944693 1-Cyclododecen-1-YL acetate CAS No. 32399-66-9

1-Cyclododecen-1-YL acetate

Cat. No.: B11944693
CAS No.: 32399-66-9
M. Wt: 224.34 g/mol
InChI Key: MVDXLMZXIHINTD-KAMYIIQDSA-N
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Description

1-Cyclododecen-1-YL acetate is an organic compound with the molecular formula C14H24O2. It is an ester derived from cyclododecene and acetic acid. This compound is known for its unique structural properties, which include a twelve-membered ring and an acetate functional group. It is used in various scientific and industrial applications due to its distinctive chemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclododecen-1-YL acetate can be synthesized through the esterification of cyclododecene with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclododecen-1-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclododecen-1-YL acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclododecen-1-YL acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The twelve-membered ring structure of the compound also allows it to interact with biological membranes and proteins, potentially affecting their function .

Comparison with Similar Compounds

  • 2-Cycloocten-1-YL acetate
  • 2-Oxo-5-Cyclodecen-1-YL acetate
  • 4-Cyclohepten-1-YL acetate
  • 2-Cyclododecen-1-ol
  • 1-Ethynyl-1-Cyclododecene
  • 1-Cyclododecene-1-Carboxylic acid

Comparison: 1-Cyclododecen-1-YL acetate is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to other cyclic acetates. This structural feature makes it particularly valuable in applications requiring large ring systems, such as in the synthesis of macrocyclic compounds and in the study of ring strain and conformational dynamics .

Properties

CAS No.

32399-66-9

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1Z)-cyclododecen-1-yl] acetate

InChI

InChI=1S/C14H24O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3/b14-11-

InChI Key

MVDXLMZXIHINTD-KAMYIIQDSA-N

Isomeric SMILES

CC(=O)O/C/1=C\CCCCCCCCCC1

Canonical SMILES

CC(=O)OC1=CCCCCCCCCCC1

Origin of Product

United States

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